

# (Rac)-Folic Acid- $^{13}\text{C}_5,^{15}\text{N}$ : A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (Rac)-Folic acid- $^{13}\text{C}_5,^{15}\text{N}$

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Structure, Synthesis, and Application of (Rac)-Folic Acid- $^{13}\text{C}_5,^{15}\text{N}$ .

This technical guide provides a comprehensive overview of (Rac)-Folic acid- $^{13}\text{C}_5,^{15}\text{N}$ , an isotopically labeled form of folic acid. This stable isotope-labeled compound is a critical tool in biomedical and pharmaceutical research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.

## Core Chemical Structure and Properties

(Rac)-Folic acid- $^{13}\text{C}_5,^{15}\text{N}$  is a synthetic, non-radioactive isotopologue of folic acid. The key feature of this molecule is the incorporation of five Carbon-13 ( $^{13}\text{C}$ ) atoms and one Nitrogen-15 ( $^{15}\text{N}$ ) atom within the L-glutamic acid moiety of the folic acid structure. This specific labeling results in a mass shift that allows for its precise differentiation from the endogenous, unlabeled folic acid in biological samples.

The "Rac" designation indicates that the compound is a racemic mixture, containing both the naturally occurring L-isomer and the unnatural D-isomer of the glutamic acid portion. For most applications as an internal standard in mass spectrometry, the presence of the D-isomer does not interfere with the quantification of the L-isomer.

### Quantitative Data Summary

Property	Value	Source(s)
Chemical Formula	C <sub>14</sub> [ <sup>13</sup> C] <sub>5</sub> H <sub>19</sub> [ <sup>15</sup> N]N <sub>6</sub> O <sub>6</sub>	[1][2]
Molecular Weight	447.35 g/mol	[1][2][3]
Exact Mass	447.1619 g/mol	N/A
Isotopic Purity	≥98 atom % <sup>13</sup> C, ≥98 atom % <sup>15</sup> N	[1][2]
Chemical Purity	≥95% (CP)	[1][2]
CAS Number	2687960-47-8	[4]
SMILES String	<chem>O=C1C2=NC(CNC3=CC=C(C(=C3)C([15NH]--INVALID-LINK--=O"&gt;13C@H[13CH2][13CH2]--INVALID-LINK--=O)=O)=CNC2=NC(N)=N1</chem>	[4]
InChI Key	OVBPIULPVIDEAO-FGJUTHSMSA-N	[2]
Mass Shift from Unlabeled	+6 Da	[1][2]

## Synthesis and Manufacturing

The synthesis of (Rac)-Folic acid-<sup>13</sup>C<sub>5</sub>,<sup>15</sup>N involves a multi-step process that culminates in the coupling of a labeled p-aminobenzoyl-L-glutamic acid intermediate with a pterin moiety. While a detailed, publicly available protocol for this specific isotopologue is proprietary to commercial suppliers, the general synthetic strategy can be outlined as follows:

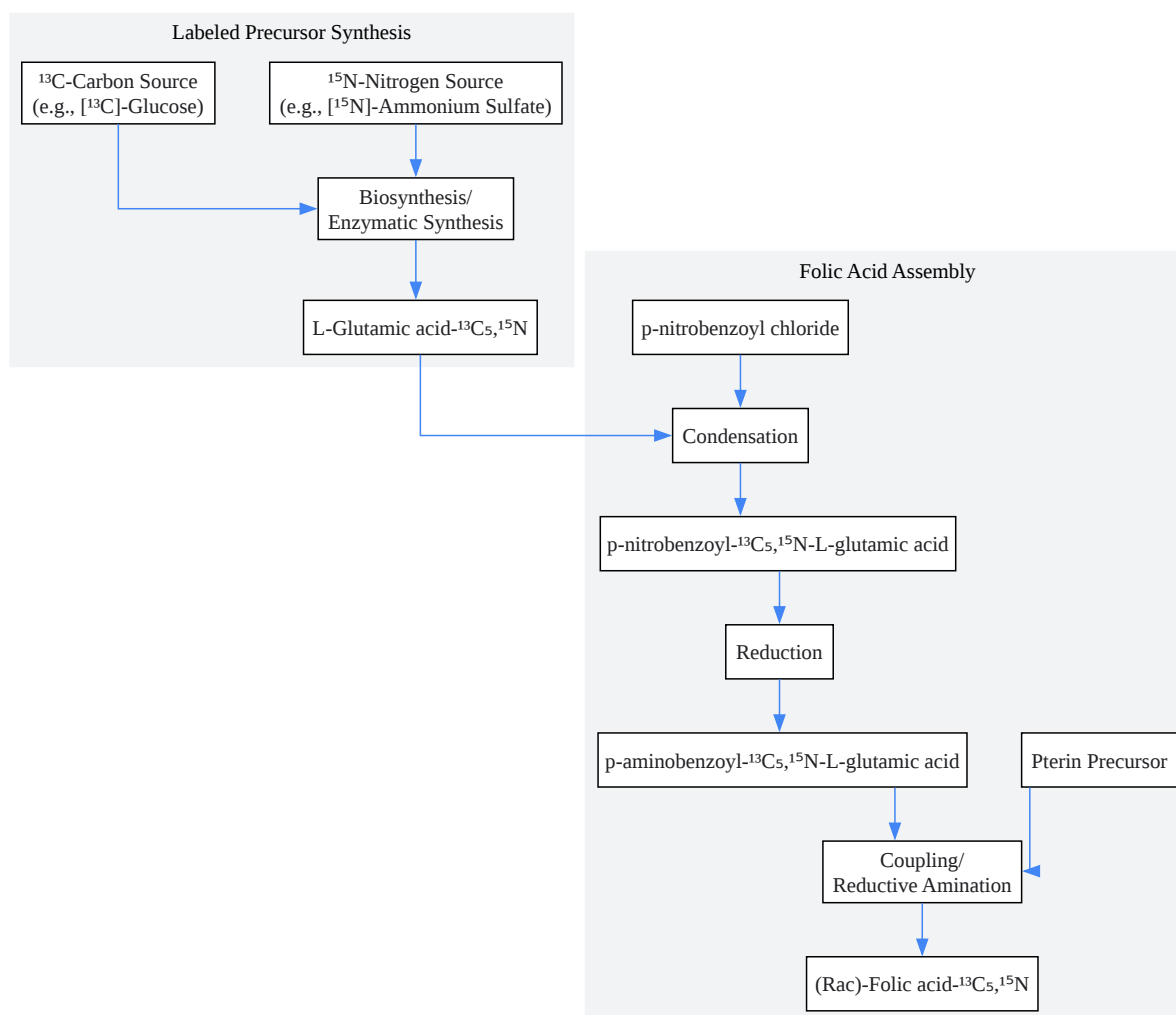
### Experimental Protocol: General Synthesis Outline

- **Synthesis of L-Glutamic acid-<sup>13</sup>C<sub>5</sub>,<sup>15</sup>N:** The core of the synthesis is the preparation of L-glutamic acid with the desired isotopic labels. This is often achieved through biosynthetic methods. For instance, microorganisms like *Brevibacterium flavum* can be cultured in a medium containing <sup>13</sup>C-labeled carbon sources (e.g., [<sup>13</sup>C]-glucose or [<sup>13</sup>C]-acetate) and a <sup>15</sup>N-labeled nitrogen source (e.g., [<sup>15</sup>N]-ammonium sulfate) to produce highly enriched L-

[ $^{13}\text{C}_5$ ,  $^{15}\text{N}$ ]glutamic acid.[4] Enzymatic synthesis is another approach, using enzymes like glutamate dehydrogenase.[5]

- **Formation of p-nitrobenzoyl- $^{13}\text{C}_5$ , $^{15}\text{N}$ -L-glutamic acid:** The isotopically labeled L-glutamic acid is then reacted with p-nitrobenzoyl chloride. This reaction typically occurs under basic conditions to facilitate the condensation between the amino group of glutamic acid and the acyl chloride.
- **Reduction of the Nitro Group:** The nitro group of the p-nitrobenzoyl moiety is reduced to an amino group. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium formate. This step yields p-aminobenzoyl- $^{13}\text{C}_5$ , $^{15}\text{N}$ -L-glutamic acid.
- **Coupling with a Pterin Precursor:** The final step involves the coupling of the labeled p-aminobenzoyl-L-glutamic acid with a suitable pterin precursor, such as 2-amino-4-hydroxy-6-formylpteridine. This reaction is often a reductive amination, which forms the complete folic acid structure.

#### Logical Workflow for Synthesis



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Caption: General synthetic workflow for (Rac)-Folic acid-<sup>13</sup>C<sub>5</sub>,<sup>15</sup>N.

## Applications in Research and Development

The primary application of (Rac)-Folic acid- $^{13}\text{C}_5,^{15}\text{N}$  is as an internal standard in stable isotope dilution assays (SIDA) for the quantification of folic acid and its vitamers in various biological matrices, such as serum, plasma, and tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Experimental Protocol: Quantification of Folic Acid in Human Serum using LC-MS/MS

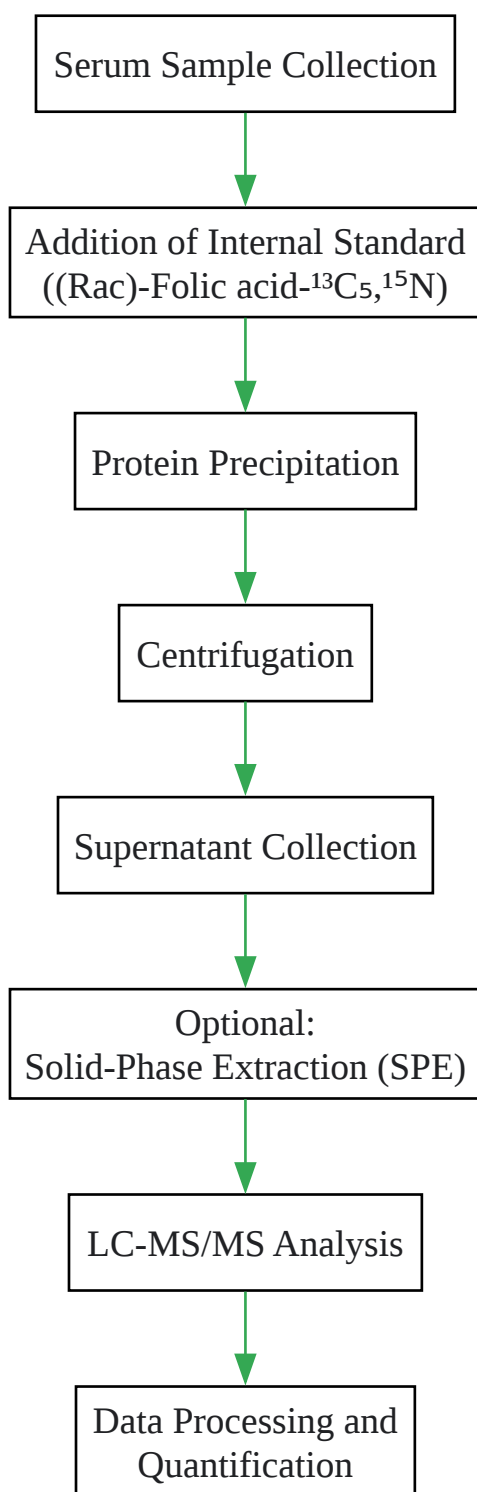
This protocol is a representative example compiled from established methodologies for folate analysis.

- Sample Preparation:
  - To 100  $\mu\text{L}$  of human serum, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.
  - Spike the sample with a known amount of (Rac)-Folic acid- $^{13}\text{C}_5,^{15}\text{N}$  solution to serve as the internal standard.
  - Perform protein precipitation by adding a solvent like acetonitrile or methanol.
  - Vortex the mixture and centrifuge to pellet the precipitated proteins.
  - The supernatant, containing both the analyte and the internal standard, is transferred to a new tube.
  - The sample may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: A C18 reversed-phase column is typically used.
    - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is

employed to separate folic acid from other sample components.

- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20  $\mu$ L.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both unlabeled folic acid and the  $^{13}\text{C}_5,^{15}\text{N}$ -labeled internal standard.
  - Quantification: The concentration of endogenous folic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled folic acid and a constant concentration of the internal standard.

#### Experimental Workflow for Folate Quantification



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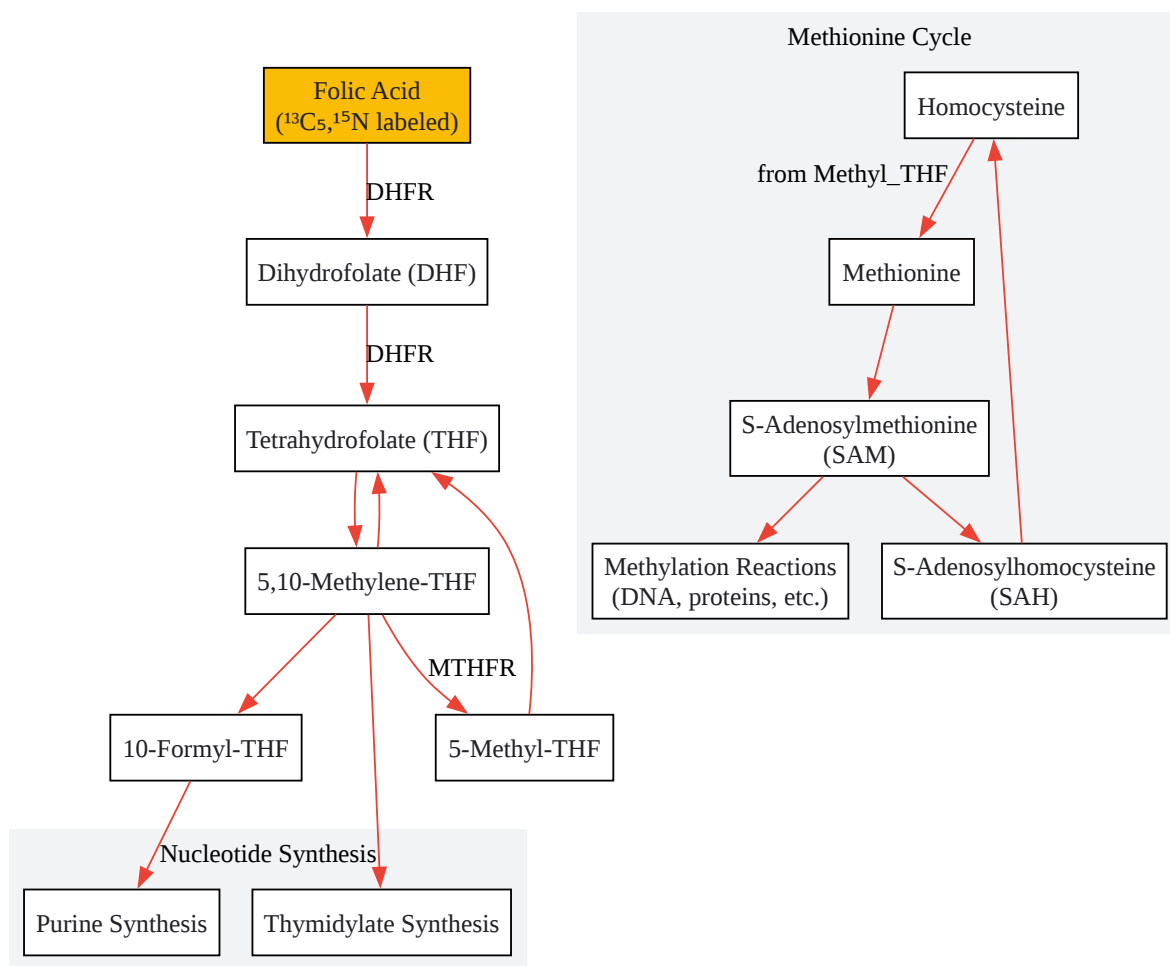
Caption: Workflow for folate quantification using a stable isotope dilution assay.

## Role in Metabolic Pathways

Folic acid is a crucial B-vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in one-carbon metabolism. This metabolic network is essential for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA synthesis and repair, as well as for the methylation of various substrates, including DNA, RNA, proteins, and lipids. (Rac)-Folic acid- $^{13}\text{C}_5,^{15}\text{N}$ , once administered in vivo, can be used to trace the metabolic fate of folic acid through these pathways.

#### Folate One-Carbon Metabolism Pathway





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Caption: Simplified diagram of the folate one-carbon metabolism pathway.

## Conclusion

(Rac)-Folic acid- $^{13}\text{C}_5$ , $^{15}\text{N}$  is an indispensable tool for researchers in the fields of nutrition, clinical chemistry, and drug development. Its well-defined chemical structure and isotopic labeling pattern provide the accuracy and precision required for demanding quantitative analytical methods. The ability to use this compound as an internal standard and a metabolic tracer facilitates a deeper understanding of folate metabolism and its role in health and disease. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

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